molecular formula C19H16N2O2S B7680770 N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide

Numéro de catalogue: B7680770
Poids moléculaire: 336.4 g/mol
Clé InChI: LBUCLMFXFCZERI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBTZ169, is a small molecule compound that has gained significant attention in recent years due to its potential application in the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs and is a major public health concern worldwide. The emergence of drug-resistant strains of TB has made the development of new treatments urgent, and PBTZ169 has shown promise as a potential candidate.

Mécanisme D'action

N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide has been found to inhibit the activity of several enzymes involved in the biosynthesis of mycobacterial cell wall components, such as arabinogalactan and mycolic acids. It also disrupts the formation of the mycobacterial membrane, leading to cell death. This compound has been shown to target multiple pathways involved in the survival of Mycobacterium tuberculosis, making it less likely to develop resistance.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity towards human cells, making it a safe candidate for further development. It has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed and distributed throughout the body. This compound has been found to be effective in both in vitro and in vivo models of TB, demonstrating its potential as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide for lab experiments include its potent activity against drug-resistant strains of Mycobacterium tuberculosis, its unique mechanism of action, and its minimal toxicity towards human cells. However, the limitations of this compound include its relatively high cost of synthesis and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

There are several future directions for the development of N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide as a potential TB treatment. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the development of combination therapies that include this compound and other TB drugs to improve treatment outcomes. Additionally, further research is needed to understand the full mechanism of action of this compound and to identify any potential drug-drug interactions.

Méthodes De Synthèse

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzophenone with 2-chloroacetic acid to form a benzofuran intermediate. This intermediate is then reacted with thiosemicarbazide and methyl isothiocyanate to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

Applications De Recherche Scientifique

N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential application in the treatment of TB. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new TB treatments. In addition, this compound has been found to have a unique mechanism of action that targets multiple pathways involved in the survival of the bacteria, making it less likely to develop resistance.

Propriétés

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-N-phenyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-12-24-19(20-13)21(15-8-3-2-4-9-15)18(22)17-11-14-7-5-6-10-16(14)23-17/h2-10,12,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUCLMFXFCZERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.